Cas no 854601-70-0 (Naloxegol)

Naloxegol structure
Naloxegol structure
Product Name:Naloxegol
CAS 번호:854601-70-0
MF:C34H53NO11
메가와트:651.784731626511
MDL:MFCD29472242
CID:2083315
PubChem ID:56959087
Update Time:2024-12-09

Naloxegol 화학적 및 물리적 성질

이름 및 식별자

    • Naloxegol
    • (4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
    • NKTR-118
    • (5α,6α)-4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)morphinan-3,14-diol (ACI)
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5α,6α)- (9CI)
    • Movantik
    • NKTR 118
    • NSC787509
    • 44T7335BKE
    • HY-A0118
    • EN300-22211334
    • DA-65916
    • Naloxegol [INN]
    • Naloxegol (NKTR-118)
    • Naloxegol (USAN/INN)
    • NALOXEGOL [WHO-DD]
    • 4,5.ALPHA.-EPOXY-6.ALPHA.-((3,6,7,12,15,18,21-HEPTAOXADOCOSYL)OXY)-17-(PROP-2-ENYL)MORPHINAN-3,14-DIOL
    • AZ13337019
    • UNII-44T7335BKE
    • A06AH03
    • NSC-787509
    • (5alpha,6alpha)-17-Allyl-6-((20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl)oxy)-4,5-epoxymorphinan-3,14-diol
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)-, (5a,6a)-; Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5a,6a)- (9CI); (5a,6a)-4,5-Epoxy-6-(3,6,9,12,15,18,21-h
    • BRD-K41458421-034-01-6
    • 854601-70-0
    • Naloxegol [USAN:INN]
    • GTPL7539
    • Q15708351
    • (5alpha,6alpha)-17-Allyl-6-[(20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl)oxy]-4,5-epoxymorphinan-3,14-diol
    • AKOS030526932
    • NKTR118
    • 4,5alpha-EPOXY-6alpha-((3,6,7,12,15,18,21-HEPTAOXADOCOSYL)OXY)-17-(PROP-2-ENYL)MORPHINAN-3,14-DIOL
    • Morphinan-3,14-diol, 4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5alpha,6alpha)-
    • XNKCCCKFOQNXKV-ZRSCBOBOSA-N
    • MORPHINAN-3,14-DIOL, 4,5-EPOXY-6-(3,6,9,12,15,18,21-HEPTAOXADOCOS-1-YLOXY)-17-(2-PROPEN-1-YL)-, (5alpha,6alpha)-
    • NCGC00509863-01
    • NALOXEGOL [MI]
    • CS-4987
    • DTXSID80234684
    • CHEBI:82975
    • CHEMBL2219418
    • NALOXEGOL (NFLIS-DRUG)
    • DTXCID10157175
    • (1S,5R,13R,14S,17S)-14-(2,5,8,11,14,17,20-heptaoxadocosan-22-yloxy)-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10,17-diol
    • NALOXEGOL [USAN]
    • HSDB 8338
    • NALOXEGOL [NFLIS-DRUG]
    • D10479
    • naloxegolum
    • SCHEMBL19433066
    • DB09049
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)- 17-(2-propenyl)-, (5alpha,6alpha)-
    • AZ-13337019
    • MORPHINAN-3,14-DIOL, 4,5-EPOXY-6-(3,6,9,12,15,18,21-HEPTAOXADOCOS-1-YLOXY)-17-(2-PROPEN-1-YL)-, (5.ALPHA.,6.ALPHA.)-
    • MDL: MFCD29472242
    • 인치: 1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1
    • InChIKey: XNKCCCKFOQNXKV-ZRSCBOBOSA-N
    • 미소: O[C@]12[C@@H]3N(CC[C@@]41[C@H]([C@H](CC2)OCCOCCOCCOCCOCCOCCOCCOC)OC1C(=CC=C(C4=1)C3)O)CC=C

계산된 속성

  • 정밀분자량: 651.36186151g/mol
  • 동위원소 질량: 651.36186151g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 12
  • 중원자 수량: 46
  • 회전 가능한 화학 키 수량: 24
  • 복잡도: 899
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 5
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -1
  • 토폴로지 분자 극성 표면적: 127Ų

Naloxegol 보안 정보

  • 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.

Naloxegol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
DC Chemicals
DC20016-100 mg
Naloxegol
854601-70-0
100mg
$550.0 2022-02-28
DC Chemicals
DC20016-250 mg
Naloxegol
854601-70-0
250mg
$1100.0 2022-02-28
DC Chemicals
DC20016-1 g
Naloxegol
854601-70-0
1g
$2200.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N877006-5mg
Naloxegol
854601-70-0 98%
5mg
¥3,591.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N877006-10mg
Naloxegol
854601-70-0 98%
10mg
¥5,130.00 2022-01-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N21240-50mg
Naloxegol
854601-70-0 98%
50mg
¥15936.0 2024-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-5mg
Naloxegol (NKTR-118)
854601-70-0 98%
5mg
¥3120.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-10mg
Naloxegol (NKTR-118)
854601-70-0 98%
10mg
¥4457.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-50mg
Naloxegol (NKTR-118)
854601-70-0 98%
50mg
¥13374.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-100mg
Naloxegol (NKTR-118)
854601-70-0 98%
100mg
¥18723.00 2023-09-08

Naloxegol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
1.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
참조
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydride
3.1 Reagents: Sulfuric acid
3.2 Reagents: Sodium hydroxide
참조
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

합성 방법 3

반응 조건
1.1 Reagents: Sodium methoxide
2.1 Reagents: Triethylamine
3.1 Reagents: Sodium hydride
4.1 Reagents: Sulfuric acid
4.2 Reagents: Sodium hydroxide
참조
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

합성 방법 4

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
참조
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

합성 방법 5

반응 조건
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide
참조
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

합성 방법 6

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
1.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
참조
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydride
2.1 Reagents: Sulfuric acid
2.2 Reagents: Sodium hydroxide
참조
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 30 °C; 1 h, 30 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
참조
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

합성 방법 9

반응 조건
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: 1-Propanol ;  20 - 30 °C; 30 min, 20 - 30 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
참조
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

합성 방법 10

반응 조건
1.1 Reagents: Tetrabutylammonium bromide Solvents: Toluene ;  20 - 30 °C; 30 - 85 °C; 2 h, 85 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
참조
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

합성 방법 11

반응 조건
1.1 Reagents: Borate(1-), hydrotris(1-methylpropyl)-, sodium (1:1), (T-4)-
2.1 Reagents: Sodium hydride
3.1 Reagents: Sulfuric acid
3.2 Reagents: Sodium hydroxide
참조
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

합성 방법 12

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  rt → 70 °C; 30 min, 70 °C
1.2 Solvents: Tetrahydrofuran ;  70 °C; 24 h, reflux
1.3 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  4 h, 20 - 30 °C
1.4 Reagents: Sodium bicarbonate ;  neutralized
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 30 °C; 1 h, 30 °C
3.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
3.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
3.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
3.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
3.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
4.2 Reagents: Sodium carbonate Solvents: Water
4.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
참조
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Naloxegol Raw materials

Naloxegol Preparation Products

추천 공급업체
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan Comings Biotechnology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
SHOCHEM(SHANGHAI) CO.,lTD